

Application Notes and Protocols for Williamson Ether Synthesis Utilizing 1,10-Dibromodecane

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Compound of Interest

Compound Name: 1,10-Dibromodecane

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Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers from an alkoxide and an alkyl halide. This application note details the protocol for utilizing **1,10-dibromodecane** in Williamson ether synthesis. Due to its bifunctional nature, **1,10-dibromodecane** is a valuable reagent for the synthesis of a variety of molecules, including symmetrical and unsymmetrical diethers, polymers, and macrocycles. The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the bromide leaving group.^{[1][2][3]} For successful synthesis, primary alkyl halides, such as **1,10-dibromodecane**, are preferred to minimize competing elimination reactions.^{[1][3]}

This document provides detailed experimental protocols for two representative applications of **1,10-dibromodecane** in Williamson ether synthesis: the synthesis of a complex unsymmetrical ether and the preparation of a simple symmetrical diether. These protocols are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2-(10-Bromodecyloxymethyl)-15-crown-5, a representative example of a Williamson ether synthesis product derived from **1,10-dibromodecane**.

Product	Reactants	Base	Solvent	Reaction Time	Yield (%)	¹ H NMR (CDCl ₃ , δ ppm)	¹³ C NMR (CDCl ₃ , δ ppm)
2-(10-Bromodecyloxymethyl)-15-crown-5	2-(hydroxymethyl)-15-crown-5 5, 1,10-Dibromodecane	NaH	DMF	Overnight	Not Specified	3.65-3.75 (m, 20H), 3.55 (t, J=6.7 Hz, 2H), 3.41 (t, J=6.8 Hz, 2H), 1.85 (quint, J=7.1 Hz, 2H), 1.57 (quint, J=7.5 Hz, 2H), 1.25-1.45 (m, 12H)	71.3, 71.0, 70.9, 70.8, 70.7, 70.6, 70.5, 70.4, 70.3, 69.8, 34.0, 32.8, 29.5, 29.4, 29.3, 28.7, 28.1, 26.1

Note: Specific yield was not provided in the source material. NMR data is predicted based on known chemical shifts for similar structures.

Experimental Protocols

Protocol 1: Synthesis of 2-(10-Bromodecyloxymethyl)-15-crown-5 Ether

This protocol describes the synthesis of an unsymmetrical ether where only one of the bromine atoms of **1,10-dibromodecane** reacts.

Materials:

- 2-(hydroxymethyl)-15-crown-5
- **1,10-Dibromodecane**
- Sodium hydride (NaH)
- Anhydrous Dimethylformamide (DMF)
- Methanol
- Dichloromethane (CH₂Cl₂)
- Water
- 3 M Sodium Hydroxide (NaOH) solution
- Magnesium sulfate (MgSO₄)
- 25 mL round bottom flask
- Stir bar
- Syringes
- Rotary evaporator
- Separatory funnel

Procedure:[[4](#)]

- **Reaction Setup:** To a 25 mL round bottom flask containing a stir bar, add 15 mL of anhydrous DMF.
- **Alkoxide Formation:** With stirring, carefully add 0.42 g (9.3 mmol) of sodium hydride to the flask. Subsequently, add dropwise 4 mL of a 1 M solution of 2-(hydroxymethyl)-15-crown-5 in DMF.
- **Addition of Alkyl Halide:** Using a 10 mL syringe, add 6 mL of **1,10-dibromodecane** to the reaction mixture.

- Reaction: Allow the reaction mixture to stir at room temperature until the next lab period (overnight).
- Work-up:
 - Quench the reaction by the slow addition of 25 mL of methanol.
 - Remove the solvent using a rotary evaporator.
 - Dissolve the residue in 25 mL of dichloromethane.
 - Transfer the solution to a separatory funnel and wash sequentially with 100 mL of water, twice with 100 mL of 3 M NaOH solution, and a final wash with 100 mL of water.
 - Dry the organic layer over anhydrous magnesium sulfate.
- Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography.

Protocol 2: Synthesis of 1,10-Diethoxydecane

This protocol outlines the synthesis of a simple symmetrical diether from **1,10-dibromodecane**.

Materials:

- **1,10-Dibromodecane**
- Ethanol (absolute)
- Sodium metal (Na)
- Anhydrous diethyl ether
- Water
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na₂SO₄)

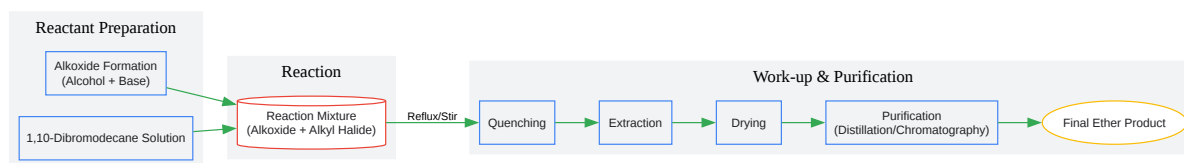
- Round bottom flask with reflux condenser
- Stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- **Alkoxide Preparation:** In a dry round bottom flask equipped with a reflux condenser and a stir bar, add absolute ethanol. Carefully add small pieces of sodium metal to the ethanol to generate sodium ethoxide. The reaction is complete when all the sodium has reacted.
- **Reaction Setup:** To the freshly prepared sodium ethoxide solution, add a solution of **1,10-dibromodecane** in anhydrous diethyl ether dropwise with stirring.
- **Reaction:** Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:**
 - After cooling to room temperature, carefully add water to quench the reaction and dissolve the sodium bromide salt.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Wash the organic layer with water and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator. The crude 1,10-diethoxydecane can be purified by distillation under reduced pressure.

Mandatory Visualizations

Experimental Workflow for Williamson Ether Synthesis

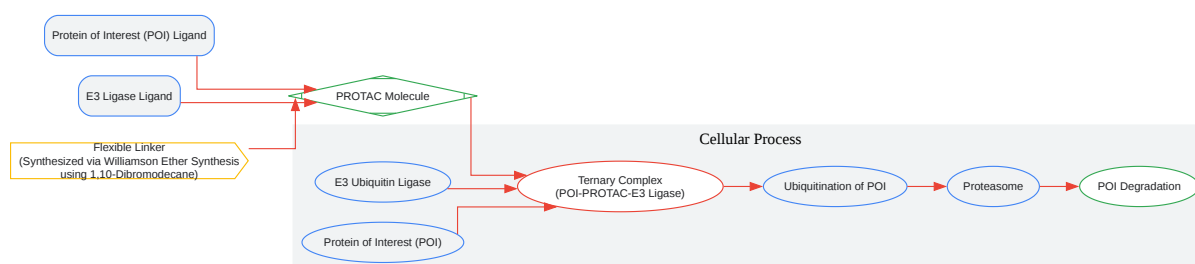


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Caption: General workflow of the Williamson ether synthesis.

Signaling Pathway Diagram: Application in Drug Development

The ether linkage is a common motif in many biologically active molecules and pharmaceuticals. The Williamson ether synthesis using dihaloalkanes like **1,10-dibromodecane** can be employed to synthesize linkers for various applications, including the development of Proteolysis Targeting Chimeras (PROTACs) or bivalent inhibitors.



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Caption: Role of linkers in PROTAC-mediated protein degradation.

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